OXi8007 - 288847-41-6

OXi8007

Catalog Number: EVT-287478
CAS Number: 288847-41-6
Molecular Formula: C26H24NNa2O10P
Molecular Weight: 587.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OXi8007 is a vascular disrupting agent with potential anticancer activity. OXi8007 was found to be strongly cytotoxic against selected human cancer cell lines (GI50 = 36 nM against DU-145 cells, for example). OXi8007 also demonstrated pronounced interference with tumor vasculature in a preliminary in vivo study utilizing a SCID mouse model bearing an orthotopic PC-3 (prostate) tumor as imaged by color Doppler ultrasound. OXi8007 may be useful for the treatment of cancer.
Synthesis Analysis

Methods and Technical Details

The synthesis of OXi8007 involves converting OXi8006 into its phosphate prodrug form to enhance solubility and bioavailability. The synthetic pathway typically includes:

  1. Phosphorylation: The introduction of a phosphate group to the indole structure of OXi8006.
  2. Purification: The resulting compound is purified using standard techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical details regarding the synthesis often emphasize the need for precise control over reaction conditions to optimize yield and purity. Studies have shown that modifications in the synthetic route can significantly impact the pharmacological properties of the resultant compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of OXi8007 features a phosphate group attached to an indole core, which is crucial for its activity as a VDA. The structural formula can be represented as follows:

C18H18N2O4P\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{P}

Key structural data includes:

  • Molecular Weight: Approximately 358.31 g/mol.
  • CAS Number: 288847-41-6.

The indole moiety plays a critical role in binding to tubulin, disrupting microtubule dynamics essential for cell division and maintaining vascular integrity in tumors .

Chemical Reactions Analysis

Reactions and Technical Details

OXi8007 primarily acts through its interaction with tubulin, leading to microtubule disruption. The chemical reactions involved include:

  1. Binding to Tubulin: OXi8007 competes with colchicine at the colchicine binding site on tubulin, inhibiting polymerization.
  2. Cytotoxic Effects: Upon binding, it induces cell cycle arrest at the G2/M phase and promotes apoptosis in rapidly proliferating tumor cells.

In vivo studies have demonstrated that treatment with OXi8007 results in significant vascular disruption within tumors, leading to decreased perfusion and increased hypoxia .

Mechanism of Action

Process and Data

The mechanism of action of OXi8007 involves several key processes:

  1. Microtubule Disruption: By binding to tubulin, OXi8007 prevents proper microtubule assembly, crucial for mitosis.
  2. Focal Adhesion Dynamics: It enhances focal adhesion formation through phosphorylation of focal adhesion kinase (FAK) and non-muscle myosin light chain.
  3. RhoA Pathway Activation: The action is mediated by RhoA signaling pathways, which are essential for cytoskeletal reorganization and cell detachment.

Data from studies indicate that OXi8007 effectively reduces tumor blood flow and induces hypoxic conditions within tumors, which can enhance the efficacy of concurrent therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in aqueous solutions due to its phosphate modification.
  • Stability: Stability under physiological conditions has been confirmed, allowing for effective delivery in vivo.

Chemical properties include its ability to form stable complexes with tubulin and its reactivity towards phosphatases that convert it back to its active form, OXi8006 .

Applications

Scientific Uses

OXi8007 has significant potential in cancer treatment due to its unique mechanism as a vascular disrupting agent. Its applications include:

  • Tumor Vasculature Disruption: Used in preclinical models to enhance the efficacy of chemotherapeutic agents by targeting tumor blood supply.
  • Combination Therapy: Investigated for use alongside other treatments to improve outcomes in solid tumors by inducing hypoxia and enhancing drug delivery.
  • Imaging Studies: Employed in dynamic imaging techniques such as bioluminescence imaging (BLI) and magnetic resonance imaging (MRI) to assess vascular disruption effects in real-time.

Research continues into optimizing dosing regimens and exploring combination therapies involving OXi8007 for enhanced anticancer efficacy .

Properties

CAS Number

288847-41-6

Product Name

OXi8007

IUPAC Name

disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate

Molecular Formula

C26H24NNa2O10P

Molecular Weight

587.4 g/mol

InChI

InChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2

InChI Key

GQIZTUAJGVBAFG-UHFFFAOYSA-L

SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

OXi8007; OXi-8007; OXi 8007.

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.